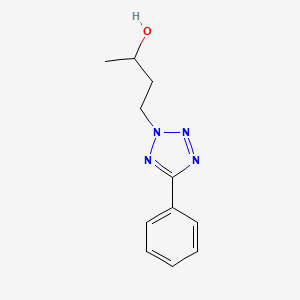![molecular formula C13H19N3O3 B6631238 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide, also known as AEM, is a compound that has been extensively studied for its potential applications in scientific research. AEM is a small molecule that can be synthesized in the laboratory and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has also been shown to inhibit the growth of fungi and bacteria. Additionally, 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been shown to have fluorescent properties and can be used as a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is that it can be synthesized in the laboratory using relatively simple reagents. Additionally, 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been shown to have a range of potential applications in scientific research. However, one limitation of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide. One area of research could be to further investigate its mechanism of action and how it interacts with HDAC. Additionally, research could be done to investigate its potential applications as a fluorescent probe for imaging biological systems. Further research could also be done to investigate its potential applications in the treatment of cancer and infectious diseases. Finally, research could be done to investigate the potential use of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide in combination with other drugs to enhance its effects.
Méthodes De Synthèse
The synthesis of 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3-nitroaniline with ethyl acetoacetate to form 2-(3-nitrophenyl)acetamide. The second step involves the reduction of the nitro group to an amino group using tin(II) chloride. The third step involves the reaction of the amino group with 2-(2-methoxyethylamino)-2-oxoethyl chloride to form the final product, 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide.
Applications De Recherche Scientifique
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has also been shown to have antifungal and antibacterial properties and has been studied as a potential treatment for infectious diseases. Additionally, 2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-19-6-5-15-13(18)9-16-12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,5-6,8-9,14H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMVCTMJIKEPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNC(=O)CC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B6631164.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)
![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

